Trimethylolpropane benzoate diacrylate

Description

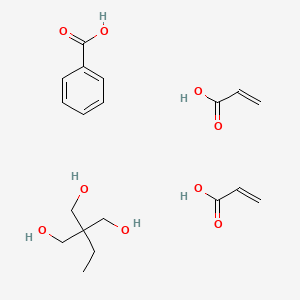

Trimethylolpropane benzoate diacrylate (TMOBDA) is a multifunctional acrylate monomer characterized by its unique molecular structure, which combines a trimethylolpropane backbone, two acrylate groups, and a benzoate ester moiety. Its chemical formula is C₁₉H₂₄O₆, with a molecular weight of 348.39 g/mol (CAS No. 79720-88-0) . This structure confers distinct properties, including enhanced hydrophobicity due to the aromatic benzoate group and moderate crosslinking capacity from the acrylate functionalities. TMOBDA is utilized in high-throughput fluid characterization, 3D printing resins, and radiation-curable coatings, where its viscosity and reactivity profiles are critical .

Properties

CAS No. |

79720-88-0 |

|---|---|

Molecular Formula |

C19H28O9 |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

benzoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |

InChI |

InChI=1S/C7H6O2.C6H14O3.2C3H4O2/c8-7(9)6-4-2-1-3-5-6;1-2-6(3-7,4-8)5-9;2*1-2-3(4)5/h1-5H,(H,8,9);7-9H,2-5H2,1H3;2*2H,1H2,(H,4,5) |

InChI Key |

GNRGDZRKYVYAJF-UHFFFAOYSA-N |

SMILES |

CCC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CCC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification Reaction Setup

- Raw material ratios: Typically, the weight ratio of solvent (toluene or benzene) is 20-50 parts, trimethylolpropane 18-25 parts, catalyst 4-8 parts, polymerization inhibitor 0.06-0.1 parts, and acrylic acid or benzoic acid in excess to drive the reaction to completion.

- Catalysts: Toluene sulfonic acid or tosic acid are preferred for their strong acid catalysis and ease of removal post-reaction.

- Polymerization inhibitors: 2,5-di-tert-butylhydroquinone or MEHQ are added to prevent acrylate polymerization during the reaction and storage.

Reaction Conditions

- Temperature: The reaction is performed initially at moderate temperatures to promote esterification, then raised to reflux under vacuum to remove water and drive the reaction to completion.

- Vacuum and reflux: Vacuum pressure is controlled between -0.08 to -0.1 MPa to facilitate azeotropic removal of water and solvents while maintaining reflux for 1-3 hours or longer depending on scale.

- Reaction time: Total reaction time ranges from 2 to 9 hours based on scale and raw material purity.

Post-Reaction Processing

- Neutralization: After esterification, liquid caustic soda (NaOH) is added to adjust the pH to neutral (7-8) to quench the acid catalyst and facilitate phase separation.

- Phase separation: The reaction mixture is allowed to stand for delamination; aqueous waste is removed and treated separately.

- Distillation: Under reduced pressure (-0.06 MPa), solvents such as toluene are distilled off and recycled, yielding the purified trimethylolpropane benzoate diacrylate product.

- Addition of polymerization inhibitor: MEHQ or similar inhibitors are added again after solvent removal to stabilize the product.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent (Toluene/Benzene) | 20-50 wt% | Used for reflux and azeotropic water removal |

| Trimethylolpropane (TMP) | 18-25 wt% | Core alcohol component |

| Catalyst (Tosic acid) | 4-8 wt% | Acid catalyst for esterification |

| Polymerization inhibitor (MEHQ) | 0.06-0.1 wt% | Added before and after reaction |

| Reaction temperature | Initial: ~60-80°C; Reflux | Vacuum reflux at -0.08 to -0.1 MPa |

| Reaction time | 2-9 hours | Depends on batch size and raw material quality |

| pH adjustment | 7-8 | Neutralization with caustic soda |

| Vacuum distillation pressure | ~ -0.06 MPa | For solvent removal and product purification |

Research Findings and Advantages of the Method

- Short reaction time: The optimized esterification under vacuum and reflux conditions reduces reaction time to as low as 2 hours in lab scale and up to 9 hours in industrial scale.

- Low by-product formation: Controlled temperature and catalyst levels minimize side reactions and polymerization, improving product purity.

- Energy efficiency: Lower reaction temperatures and vacuum distillation reduce energy consumption compared to traditional methods.

- Safety and environmental impact: Use of polymerization inhibitors and controlled vacuum reduces volatile organic compound emissions and hazards.

Alternative Preparation Routes (Related Compounds)

While direct preparation of this compound is mainly via esterification, related acrylate multifunctional monomers such as urethane acrylates with multiple functionalities have been prepared through multi-step reactions involving polyether esters and diisocyanates, followed by acrylation with trimethylolpropane diacrylate. These methods involve:

- Polyether ester synthesis from 2,2-dimethylol propionic acid and propylene oxide or ethylene oxide.

- Reaction with diisocyanates (e.g., IPDI) to form intermediates.

- Acrylation with trimethylolpropane diacrylate to yield multifunctional urethane acrylates.

Though more complex, these methods demonstrate the versatility of trimethylolpropane diacrylate derivatives in advanced polymer synthesis.

Chemical Reactions Analysis

Types of Reactions: Trimethylolpropane benzoate diacrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Trimethylolpropane benzoate diacrylate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential and pharmacological properties.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Trimethylolpropane benzoate diacrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| TMOBDA | C₁₉H₂₄O₆ | 348.39 | 2 acrylates, 1 benzoate ester | Benzoate group enhances UV stability |

| Trimethylolpropane Triacrylate (TMPTA) | C₁₅H₂₀O₆ | 296.32 | 3 acrylates | High crosslink density, low viscosity |

| Bisphenol A Ethoxylate Diacrylate (BPEODA) | C₂₄H₃₀O₈ | 454.49 | 2 acrylates, ethoxylated bisphenol-A | High rigidity, UV resistance |

| Trimethylolpropane Ethoxylate Triacrylate (TMPETA) | C₂₁H₃₂O₉ | 428.47 | 3 acrylates, ethoxylated backbone | Increased hydrophilicity |

| Di-Trimethylolpropane Tetraacrylate (di-TMPTA) | C₂₄H₃₄O₉ | 466.52 | 4 acrylates | Ultra-high crosslinking capability |

Key Observations :

- Ethoxylated variants (e.g., TMPETA) exhibit higher hydrophilicity compared to TMOBDA’s hydrophobic benzoate .

- Di-TMPTA’s tetrafunctional structure enables denser polymer networks than TMOBDA’s diacrylate design .

Reactivity and Performance in Photopolymerization

Conversion Rate and Inhibition

- In dual-wavelength (UV + blue) photopolymerization, TMPTA shows a 3x reduction in maximum conversion rate constant (K_max) under inhibition (e.g., with butyl nitrite), while BPAEDA exhibits a 64x reduction , indicating superior polymerization control .

Curing Speed and Crosslink Density

- TMPTA’s trifunctional structure achieves faster curing and higher crosslink density than TMOBDA, making it preferable for rigid coatings .

- TMOBDA’s dual acrylates balance flexibility and moderate crosslinking, suitable for applications requiring mechanical resilience without brittleness .

Stability and Environmental Resistance

- UV Stability: TMOBDA’s benzoate group may provide inherent UV resistance, reducing the need for additives like benzophenone in coatings . In contrast, TMPTA-based formulations often require UV absorbers (e.g., benzotriazole) .

- Thermal Stability : Di-TMPTA and TMPTA exhibit higher thermal stability (>200°C) due to dense crosslinking, whereas TMOBDA’s ester linkage may limit thermal performance .

Q & A

Q. Table 1: Example reaction yields under varying conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 60 | 48 | 78 |

| Dichloromethane | 40 | 72 | 65 |

| Toluene | 80 | 24 | 82 |

What analytical techniques are critical for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of acrylate protons (δ 5.8–6.4 ppm) and benzoate aromatic signals (δ 7.3–8.1 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like unreacted benzoic acid or residual acryloyl chloride .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) identifies molecular ions ([M+H]⁺) and fragmentation patterns to validate the structure .

Note: Contradictions in data (e.g., unexpected peaks in NMR) may arise from solvent residues or byproducts; repeat analysis with deuterated solvents or preparative HPLC is advised .

How does the solubility of this compound vary across solvents, and what implications does this have for formulation?

Solubility is critical for photoresist or coating applications. Experimental data show:

Q. Table 2: Solubility in common solvents (mg/mL)

| Solvent | Solubility (mg/mL) |

|---|---|

| THF | 1,670 |

| MEK | 1,550 |

| Ethanol | 240 |

| Hexane | <10 |

Advanced Research Questions

How can crosslinking efficiency be quantified in UV-cured systems containing this compound?

Crosslinking efficiency is measured via:

- Real-Time Infrared Spectroscopy (RTIR): Tracks the disappearance of acrylate C=C bonds (peak at 1,630 cm⁻¹) during UV exposure .

- Gel Content Analysis: Post-curing, samples are soaked in THF for 24 hours; residual mass (%) indicates crosslink density .

- Dynamic Mechanical Analysis (DMA): Storage modulus (E’) and glass transition temperature (Tg) correlate with network stability .

Note: Incompatibility with certain photoinitiators (e.g., benzophenone) may reduce efficiency; combinatorial screening of initiators (e.g., ethyl p-dimethylaminobenzoate) is recommended .

What are the degradation pathways of this compound under environmental or physiological conditions?

- Hydrolytic Degradation: Benzoate esters hydrolyze in alkaline conditions (pH > 9) to form trimethylolpropane and acrylic acid derivatives. Rates are quantified via LC-MS monitoring of degradation products .

- Photolytic Degradation: UV exposure (254 nm) cleaves acrylate double bonds, detected via UV-Vis spectroscopy and GC-MS .

- Microbial Degradation: Sludge-derived microbial communities (e.g., from wastewater) metabolize the compound, producing CO₂ and H₂O; respirometry assays quantify biodegradation .

How can computational modeling predict the interaction of this compound with polymeric matrices?

Molecular dynamics (MD) simulations assess compatibility with polymers like epoxy acrylates or polyurethanes:

- Cohesive Energy Density (CED): Predicts miscibility by comparing solubility parameters (δ) of the compound and polymer .

- Docking Studies: Identify hydrogen-bonding sites between benzoate groups and polymer backbones .

Example MD Results:

Q. Data Contradictions

- Solubility in ethanol varies between studies (e.g., 240 mg/mL vs. 155 mg/mL in ); solvent purity and temperature may explain discrepancies.

- Crosslinking efficiency with benzophenone-based initiators underperforms in some formulations but excels in others ; systematic DOE (Design of Experiments) is advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.